molecular formula C23H22O13 B13433506 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol

9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol

Cat. No.: B13433506
M. Wt: 506.4 g/mol
InChI Key: JWRROXYPWLOGAW-UQEHZPSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol: is a derivative of alternariol, a mycotoxin produced by various species of the genus Alternaria. Alternariol and its derivatives are commonly found in edible crops such as tomatoes, carrots, cereals, sunflower seeds, and olives. These compounds are known for their genotoxic properties, including the ability to induce DNA strand breaks and inhibit topoisomerases I and IIα .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol involves glycosylation and esterification reactions. In one method, alternariol is transformed into its malonyl glucoside derivative using cell cultures of Nicotiana tabacum. The process involves the conjugation of alternariol with glucose and malonyl glucose .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most studies focus on its biosynthesis in plant cells or through fungal cultures .

Chemical Reactions Analysis

Types of Reactions: 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol involves its interaction with DNA and topoisomerases. The compound inhibits the activity of topoisomerases I and IIα, leading to an increase in DNA strand breaks. This genotoxic effect is a key factor in its potential health risks .

Properties

Molecular Formula

C23H22O13

Molecular Weight

506.4 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-6-(3,7-dihydroxy-1-methyl-6-oxobenzo[c]chromen-9-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C23H22O13/c1-8-2-9(24)3-13-17(8)11-4-10(5-12(25)18(11)22(32)35-13)34-23-21(31)20(30)19(29)14(36-23)7-33-16(28)6-15(26)27/h2-5,14,19-21,23-25,29-31H,6-7H2,1H3,(H,26,27)/t14-,19-,20+,21-,23-/m1/s1

InChI Key

JWRROXYPWLOGAW-UQEHZPSCSA-N

Isomeric SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)C(=O)O2)O

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)C(=O)O2)O

Origin of Product

United States

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